H-Cpa-c[pen-Gly-Phe-pen]OH
Description
Overview of Opioid Receptor Systems: Fundamental Structure, Cellular Function, and Endogenous Ligands
The biological effects of opioids, both endogenous and exogenous, are mediated by a family of G protein-coupled receptors (GPCRs) known as opioid receptors. nih.gov The three classical types of opioid receptors are the mu (μ), delta (δ), and kappa (κ) receptors (MOR, DOR, and KOR, respectively). nih.gov These receptors are integral membrane proteins characterized by seven transmembrane domains. nih.gov Their activation initiates a cascade of intracellular signaling events, primarily through inhibitory G proteins (Gi/Go), leading to the suppression of adenylyl cyclase activity, modulation of ion channels, and ultimately, a decrease in neuronal excitability. frontiersin.org This mechanism is fundamental to the analgesic and other pharmacological effects of opioids. oup.com
Opioid receptors are distributed throughout the central and peripheral nervous systems, with high concentrations in regions associated with pain perception, reward, and emotional regulation. nih.govbrieflands.com The body's own opioid system relies on endogenous opioid peptides to modulate these pathways. These peptides are derived from three main precursor proteins: proopiomelanocortin (POMC), proenkephalin (PENK), and prodynorphin (PDYN). brieflands.comneurology.org Cleavage of these precursors yields a variety of opioid peptides, including β-endorphins, enkephalins, and dynorphins, which exhibit varying affinities for the different opioid receptor subtypes. neurology.org For instance, β-endorphin is considered a primary endogenous ligand for the MOR, enkephalins for the DOR, and dynorphins for the KOR, although a degree of cross-reactivity exists. neurology.orgpnas.org All classical opioid peptides share a common N-terminal tetrapeptide sequence: Tyr-Gly-Gly-Phe, which is crucial for their interaction with opioid receptors. neurology.org
The Pivotal Role of Cyclic Peptide Analogs in Advancing Opioid Receptor Pharmacology
While endogenous opioid peptides are vital for physiological pain control, their therapeutic potential is limited by their poor metabolic stability and low bioavailability. arizona.edu A key strategy to overcome these limitations is the cyclization of linear peptides. arizona.edunih.gov By constraining the peptide's conformational freedom, cyclization can lead to several advantages, including:
Enhanced Metabolic Stability: The cyclic structure protects the peptide backbone from degradation by peptidases. nih.gov
Improved Receptor Selectivity and Affinity: A more rigid conformation can lead to a more precise fit into the binding pocket of a specific opioid receptor subtype. researchgate.net
Increased Bioavailability: Cyclization can improve the peptide's ability to cross biological membranes, including the blood-brain barrier. arizona.edu
These benefits have made cyclic peptide analogs invaluable tools in opioid research, allowing for the development of compounds with tailored pharmacological profiles. arizona.eduresearchgate.net
Historical Trajectory and Evolution of Enkephalin-Derived Peptidomimetics
The discovery of the enkephalins in 1975 marked a turning point in opioid research. nih.govnih.gov These pentapeptides, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), were the first endogenous ligands for opioid receptors to be identified. nih.govnih.gov This discovery provided a structural template for the rational design of synthetic opioid peptides. upc.edu
Early research focused on modifying the linear enkephalin sequence to improve stability and potency. royalsocietypublishing.org A significant breakthrough was the substitution of the glycine (B1666218) at position 2 with a D-amino acid, which increased resistance to enzymatic degradation. nih.gov However, the quest for even greater stability and receptor selectivity led to the development of cyclic enkephalin analogs.
A landmark achievement in this area was the synthesis of DPDPE (H-Tyr-c[D-Pen-Gly-Phe-D-Pen]OH), a highly selective delta opioid receptor agonist. nih.gov The incorporation of penicillamine (B1679230) (Pen) residues, which are dimethylated cysteine analogs, played a crucial role in conferring this high selectivity. nih.gov The success of DPDPE and other cyclic analogs spurred further exploration into the structure-activity relationships of these compounds, leading to a deeper understanding of the conformational requirements for opioid receptor binding. researchgate.net
Rationale for Dedicated Academic Investigation into the H-Cpa-c[pen-Gly-Phe-pen]OH Scaffold in Ligand Design
The compound this compound represents a sophisticated evolution in the design of enkephalin-based peptidomimetics. Its structure incorporates several key features that make it a subject of dedicated academic interest:
Cyclic Backbone: The cyclic structure, denoted by "c[...]", provides the inherent advantages of enhanced stability and conformational constraint discussed earlier. ontosight.ai
Penicillamine Residues: The presence of two penicillamine (Pen) residues is a hallmark of highly selective delta opioid receptor ligands, as demonstrated by DPDPE. nih.govontosight.ai
Modified N-terminal Amino Acid (Cpa): The replacement of the natural N-terminal tyrosine with p-chlorophenylalanine (Cpa) is a significant modification. While tyrosine is canonical for opioid activity, studies have shown that certain substitutions can be well-tolerated and even confer unique pharmacological properties. nih.gov For example, Cpa has been used as a surrogate for tyrosine in various opioid peptide analogs. nih.gov
Core Pharmacophore: The central Gly-Phe sequence is retained from the native enkephalins, preserving a critical component of the opioid pharmacophore. ontosight.ai
The investigation of the this compound scaffold is driven by the potential to fine-tune the pharmacological profile of cyclic opioid peptides. By systematically modifying each component of this scaffold, researchers can probe the structural determinants of receptor affinity, selectivity, and efficacy. This knowledge is crucial for the rational design of novel therapeutic agents with optimized properties, potentially leading to safer and more effective treatments for pain and other conditions modulated by the opioid system.
Structure
3D Structure
Properties
Molecular Formula |
C31H40N6O7S2 |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-carbamoylphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid |
InChI |
InChI=1S/C31H40N6O7S2/c1-30(2)23(36-26(40)20(32)14-18-10-12-19(13-11-18)25(33)39)28(42)34-16-22(38)35-21(15-17-8-6-5-7-9-17)27(41)37-24(29(43)44)31(3,4)46-45-30/h5-13,20-21,23-24H,14-16,32H2,1-4H3,(H2,33,39)(H,34,42)(H,35,38)(H,36,40)(H,37,41)(H,43,44)/t20-,21-,23-,24-/m0/s1 |
InChI Key |
KFLVOLBPEGAIIK-WMIMKTLMSA-N |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)C(=O)N)N)C |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)C(=O)N)N)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Characterization of H Cpa C Pen Gly Phe Pen Oh and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling the linear precursor of H-Cpa-c[pen-Gly-Phe-pen]OH. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. iris-biotech.de The key advantage of SPPS lies in the ability to drive reactions to completion by using excess reagents, which can then be easily removed by simple filtration and washing, thus avoiding tedious purification of intermediate peptides. iris-biotech.de
Selection of Orthogonal Protecting Group Schemes (e.g., Fmoc, Boc) for Linear Precursor Assembly
The success of SPPS is critically dependent on the use of protecting groups to prevent unwanted side reactions at the reactive N-terminus and amino acid side chains. biosynth.com The two most prominent orthogonal strategies are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection schemes. americanpeptidesociety.org
Fmoc/tBu Strategy: This is the most commonly employed method in modern SPPS. iris-biotech.de The N-terminal α-amino group is protected by the base-labile Fmoc group, which is removed at each step by treatment with a secondary amine, typically piperidine. iris-biotech.deresearchgate.net The side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu). iris-biotech.de This orthogonality allows for the selective deprotection of the N-terminus without affecting the side-chain protecting groups. iris-biotech.de
Boc/Bzl Strategy: This classical approach utilizes the acid-labile Boc group for N-terminal protection, which is removed by treatment with an acid like trifluoroacetic acid (TFA). iris-biotech.deamericanpeptidesociety.org Side-chain protecting groups are typically benzyl (B1604629) (Bzl) based and are removed under harsher acidic conditions, such as with hydrofluoric acid (HF), at the final cleavage step. researchgate.net While effective, the harsh conditions of the Boc strategy can sometimes lead to peptide degradation. americanpeptidesociety.org
The choice between Fmoc and Boc strategies depends on the specific peptide sequence and the presence of sensitive residues. For this compound, the Fmoc/tBu strategy is generally preferred due to its milder deprotection conditions. iris-biotech.deamericanpeptidesociety.org
| Strategy | N-α-Protection | Side-Chain Protection | Deprotection (N-α) | Final Cleavage & Deprotection | Advantages | Disadvantages |
| Fmoc | Fmoc (Base-labile) | tBu, Trt (Acid-labile) | Piperidine (Base) | TFA (Acid) | Mild conditions, orthogonal. americanpeptidesociety.orgiris-biotech.de | Potential for side reactions with base-sensitive peptides. biosynth.com |
| Boc | Boc (Acid-labile) | Bzl (Acid-labile) | TFA (Acid) | HF (Strong Acid) | Good for short peptides, less prone to racemization in some cases. americanpeptidesociety.org | Harsh final cleavage conditions can degrade the peptide. americanpeptidesociety.orgresearchgate.net |
Detailed Cyclization Approaches Employing Penicillamine (B1679230) Residues for Disulfide Bridge Formation
The cyclization of the linear peptide to form this compound is achieved through the formation of a disulfide bridge between the two penicillamine (Pen) residues. rsc.org Penicillamine, a non-proteinogenic amino acid, is a homolog of cysteine containing two methyl groups on the β-carbon.
The formation of the disulfide bond is an oxidative process. rsc.org After the linear peptide is assembled on the solid support and the protecting groups are removed, the free thiol groups of the two penicillamine residues are oxidized to form a disulfide bond. google.com This intramolecular reaction leads to the cyclic structure. google.com Common methods for inducing disulfide bond formation include:
Air Oxidation: Simple exposure of the deprotected linear peptide to air can facilitate the oxidation of the thiol groups. rsc.org
Potassium Ferricyanide (K3[Fe(CN)6]): This is a commonly used oxidizing agent for promoting disulfide bond formation in a controlled manner. umich.edu
Iodine (I2): Iodine can also be used to effect the cyclization, and the reactivity can be modulated by the choice of solvent. nih.gov
Research has shown that disulfide bonds between a cysteine and a penicillamine residue (Cys-Pen) are thermodynamically more stable than Cys-Cys or Pen-Pen bonds. rsc.orgresearchgate.net This principle of "orthogonal disulfide pairing" can be exploited to direct the folding and cyclization of peptides containing multiple thiol-containing residues. researchgate.netfrontiersin.org
Optimization of Coupling Conditions for Efficient Incorporation of Atypical Amino Acids (e.g., Cpa)
The incorporation of atypical or non-canonical amino acids, such as L-4-Chlorophenylalanine (Cpa) in this compound, can present challenges during SPPS. These amino acids may have different reactivity or steric hindrance compared to the standard 20 proteinogenic amino acids. Therefore, optimizing the coupling conditions is crucial for achieving high yields and purity.
The coupling reaction, which forms the peptide bond, is facilitated by activating agents. bachem.com Common coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. peptide.com They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. bachem.com
Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are known for their high coupling efficiency and speed. bachem.compeptide.com
For sterically hindered or unusual amino acids like Cpa, a more potent coupling reagent such as HATU or PyBOP might be necessary to ensure complete and efficient incorporation into the growing peptide chain. The choice of solvent and reaction time can also be adjusted to optimize the coupling efficiency.
Solution-Phase Synthetic Routes and Fragment Condensation Techniques for Complex Analogs
For the synthesis of more complex analogs of this compound or for large-scale production, solution-phase synthesis or a combination of solid-phase and solution-phase methods, known as fragment condensation, can be employed. chempep.comsemanticscholar.org
In solution-phase synthesis , all reactions are carried out in a homogeneous solution. chempep.com This method allows for the purification and characterization of intermediates at each step, which can lead to a final product of very high purity. chempep.comacs.org However, it is generally more labor-intensive and time-consuming than SPPS. chempep.com
Fragment condensation involves the synthesis of smaller peptide fragments (often via SPPS), which are then purified and coupled together in solution to form the final, larger peptide. chempep.comsemanticscholar.orgspringernature.com This convergent approach can be more efficient for synthesizing very long or complex peptides. semanticscholar.org A powerful technique within this category is Native Chemical Ligation (NCL) , which allows for the chemoselective joining of two unprotected peptide fragments. chempep.comsemanticscholar.org
Rigorous Analytical Techniques for Structural Confirmation and Purity Assessment
Following synthesis and purification, it is imperative to rigorously confirm the structure and assess the purity of the synthesized this compound. A combination of analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Profiling
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in peptide chemistry for both purification and analysis. acs.orgmdpi.com
Purification: Reversed-phase HPLC (RP-HPLC) is the primary method for purifying the crude synthetic peptide. The peptide is passed through a column containing a non-polar stationary phase, and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components. The desired peptide is separated from impurities, such as deletion sequences or incompletely deprotected peptides. mdpi.com
Purity Profiling: Analytical HPLC is used to determine the purity of the final product. A small sample is injected onto an analytical column, and the resulting chromatogram shows a peak for the main compound and any impurities. The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks. umich.edu A purity of >98% is often required for biological studies. umich.edu
| Technique | Purpose | Principle | Information Obtained |
| Preparative RP-HPLC | Purification | Separation based on hydrophobicity on a non-polar stationary phase. | Isolation of the target peptide from synthetic impurities. mdpi.com |
| Analytical RP-HPLC | Purity Assessment | High-resolution separation to quantify the main product and impurities. | Purity profile and retention time of the final peptide. umich.edu |
In addition to HPLC, other analytical techniques such as Mass Spectrometry (MS) are used to confirm the molecular weight of the synthesized peptide, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate its three-dimensional structure in solution. acs.org
Compound Names
| Abbreviation | Full Name |
| Boc | tert-butyloxycarbonyl |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |
| Bzl | Benzyl |
| Cpa | L-4-Chlorophenylalanine |
| Cys | Cysteine |
| DCC | N,N'-dicyclohexylcarbodiimide |
| DIC | N,N'-diisopropylcarbodiimide |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| Gly | Glycine (B1666218) |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate |
| HOBt | 1-hydroxybenzotriazole |
| Pen | Penicillamine |
| Phe | Phenylalanine |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| tBu | tert-butyl |
| TFA | Trifluoroacetic acid |
| Trt | Trityl |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Sequence Verification
Mass spectrometry is an indispensable analytical technique for the characterization of complex cyclic peptides like this compound. It provides crucial information regarding the compound's molecular weight, elemental composition, and primary amino acid sequence. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) and utilizing soft ionization techniques such as electrospray ionization (ESI), is the standard method for determining the accurate molecular mass of the intact peptide.
For a cyclic peptide, the ESI process typically generates multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺), which appear as a series of peaks in the mass spectrum. waters.com The high resolving power of modern mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, allows for the determination of the monoisotopic mass with high precision (typically to within a few parts per million), which in turn enables the confident confirmation of the peptide's elemental formula.
Tandem mass spectrometry (MS/MS) is subsequently employed for sequence verification. In this process, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and subjected to fragmentation through collision-induced dissociation (CID). researchgate.net The fragmentation of cyclic peptides can be challenging due to their constrained structure, which often requires higher collision energies compared to linear peptides. researchgate.net The resulting fragment ions are then analyzed to produce an MS/MS spectrum. The fragmentation pattern, characterized by specific b- and y-type ions resulting from cleavage of the peptide backbone amide bonds, allows for the elucidation of the amino acid sequence. The presence of non-standard amino acids like Cpa (p-chlorophenylalanine) and Pen (Penicillamine) can be confirmed by the characteristic mass differences in the fragment ions. For this compound, fragmentation would also involve the cleavage of the disulfide bond between the two penicillamine residues, providing further structural confirmation.
The table below illustrates the kind of data obtained from an HRMS analysis for the accurate mass determination of this compound.
| Parameter | Value | Source |
| Molecular Formula | C₃₁H₃₈ClN₅O₆S₂ | Calculated |
| Theoretical Monoisotopic Mass | 691.1850 Da | Calculated |
| Ionization Mode | ESI Positive | waters.com |
| Observed Ion ([M+H]⁺) | 692.1923 m/z | Hypothetical |
| Mass Accuracy | < 5 ppm | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Primary and Secondary Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive determination of the three-dimensional structure of cyclic peptides like this compound in solution. nih.gov While MS provides sequence information, NMR provides insight into the peptide's conformation, which is critical for its biological activity. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for a complete structural assignment.
Primary Structure Verification: The primary structure (amino acid sequence) is confirmed using a combination of 2D NMR experiments, primarily TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy).
TOCSY: This experiment identifies all protons belonging to a single amino acid's spin system. Cross-peaks in the TOCSY spectrum connect the amide proton (NH) with the alpha proton (Hα) and all subsequent protons within the side chain of a particular residue. nih.gov This allows for the unambiguous identification of each amino acid, such as Glycine, Phenylalanine, and the characteristic resonances of Penicillamine and p-chlorophenylalanine.
Sequence Confirmation: Once the individual amino acid spin systems are identified, their sequence is established using Nuclear Overhauser Effect (NOE) correlations from a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments detect through-space proximities between protons, specifically the sequential Hα(i) to NH(i+1) and NH(i) to NH(i+1) correlations, which confirm the peptide bond linkages. nih.gov
Secondary Structure Determination: The secondary structure, or the peptide's global fold, is determined by analyzing a set of structural restraints derived from NMR data.
Dihedral Angle Restraints: J-coupling constants (³J) between protons, such as the ³J(HNHα) coupling, can be used to estimate the phi (Φ) dihedral angles via the Karplus relationship. researchgate.net
Chemical Shifts: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the local chemical environment and conformation. rsc.org Deviations from random coil values can indicate the presence of specific secondary structures like β-turns, which are common in cyclic peptides. researchgate.netrsc.org
This collection of experimental restraints is then used in computational molecular modeling programs, often incorporating molecular dynamics (MD) simulations, to calculate a family of 3D structures consistent with the NMR data. nih.govrsc.org This process yields a high-resolution model of the conformational ensemble of this compound in solution.
The following table shows typical proton (¹H) NMR chemical shift ranges for the amino acid residues present in the compound.
| Amino Acid Residue | Amide (NH) (ppm) | Alpha (αH) (ppm) | Side Chain (β, γ, etc.) (ppm) |
| Cpa | 7.8 - 8.8 | 4.2 - 4.8 | ~3.1 (βH), ~7.3 (Aromatic) |
| Pen | 7.9 - 9.0 | 4.0 - 4.6 | ~1.3, ~1.5 (β-methyls) |
| Gly | 8.0 - 9.0 | 3.8 - 4.1 | N/A |
| Phe | 7.8 - 8.8 | 4.3 - 4.9 | ~3.0, ~3.2 (βH), ~7.2 (Aromatic) |
Conformational Analysis and Intrinsic Structural Dynamics of H Cpa C Pen Gly Phe Pen Oh
Experimental Spectroscopic Techniques for Conformational Probing
Experimental methods provide valuable insights into the ensemble-averaged conformation of H-Cpa-c[pen-Gly-Phe-pen]OH in different environments.
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides and proteins in solution. researchgate.net The differential absorption of left and right circularly polarized light by chiral molecules provides information on the presence of ordered structural elements like β-turns, which are common in cyclic peptides. ucl.ac.uk For this compound, CD spectra would be expected to reveal characteristic signals indicative of its constrained cyclic structure. In general, the presence of β-turns is often characterized by specific CD spectral features. ucl.ac.uk By analyzing the CD spectrum of this compound in various solvents, such as methanol (B129727) or in membrane-mimicking environments, researchers can infer the stability of its secondary structural elements and how they might be influenced by the surrounding medium. researchgate.net
Table 1: Illustrative CD Spectroscopy Data for a Cyclic Peptide in Different Solvents
| Solvent | Wavelength (nm) of Major Negative Cotton Effect | Wavelength (nm) of Major Positive Cotton Effect | Inferred Secondary Structure |
| Methanol | ~220 | ~200 | Predominantly β-turn |
| Water (pH 7) | ~218 | ~198 | Stable β-turn |
| SDS Micelles | ~222 | ~205 | β-turn conformation stabilized in a membrane-like environment |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure of peptides in solution. mdpi.com For this compound, a combination of one-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, would be employed. These experiments allow for the assignment of all proton resonances and the measurement of through-bond and through-space correlations between protons.
The resulting nuclear Overhauser effect (NOE) distance restraints, coupled with dihedral angle restraints derived from coupling constants, are used as input for structure calculation algorithms. This process generates an ensemble of conformers that are consistent with the experimental data, providing a high-resolution picture of the peptide's preferred conformation in solution. ucl.ac.uk Studies on similar cyclic peptides have successfully used this approach to define the backbone and side-chain orientations. mdpi.com
Table 2: Representative NMR Restraints for Structure Calculation of a Cyclic Peptide
| Restraint Type | Number of Restraints | Description |
| Unambiguous NOE | 150 | Distance restraints between specific protons. |
| Ambiguous NOE | 30 | Distance restraints where the assignment is not unique. |
| Dihedral Angle (φ, ψ) | 10 | Torsion angle restraints for the peptide backbone. |
| Hydrogen Bond | 2 | Restraints defining specific hydrogen bonds. |
X-ray crystallography provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would involve crystallizing this compound and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density map and, subsequently, the atomic coordinates of the molecule.
While a crystal structure of this compound itself is not readily found in the literature, studies on closely related cyclic peptides and their complexes with receptors have provided invaluable atomic-level insights into their conformations. nih.govrsc.orgcore.ac.uk For instance, the crystal structure of a related peptide bound to its receptor can reveal the bioactive conformation. nih.gov It is important to note that the conformation in the crystalline state may not be identical to the conformation in solution, but it provides a crucial, high-resolution starting point for further analysis. rsc.org
Computational Approaches for In-depth Conformational Sampling
Computational methods complement experimental techniques by providing a detailed picture of the dynamic nature of this compound and allowing for the exploration of its conformational space in various simulated environments. plos.org
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. nih.govpku.edu.cn For this compound, MD simulations would be initiated from a starting structure, often derived from NMR or a modeled conformation. The peptide is then placed in a simulated environment, such as a box of water molecules or a lipid bilayer representing a cell membrane. nih.gov
By solving Newton's equations of motion for all atoms in the system over time, MD simulations can track the conformational changes of the peptide, from subtle fluctuations to larger-scale motions. nih.gov These simulations provide insights into the stability of secondary structures, the flexibility of different regions of the peptide, and the nature of its interactions with the solvent or membrane. nih.govpku.edu.cn
Table 3: Example Output from a Molecular Dynamics Simulation of a Cyclic Peptide
| Simulation Parameter | Value | Description |
| Simulation Time | 500 ns | The total time the simulation was run for. |
| RMSD of Backbone Atoms | 1.5 Å | A measure of the deviation from the initial structure, indicating conformational stability. |
| Number of Conformational Clusters | 3 | The number of distinct conformational families sampled during the simulation. |
| Predominant Secondary Structure | β-turn | The most commonly observed secondary structural element. |
To systematically explore the vast conformational space available to this compound, various conformational searching and energy minimization algorithms are employed. nih.govresearchgate.net These methods aim to identify low-energy conformations that the peptide is likely to adopt. researchgate.net
Stochastic search algorithms, for example, generate random conformations and then use a penalty function to assess their viability, particularly for ring closure in cyclic peptides. nih.govresearchgate.net The allowed conformational ranges for each amino acid's backbone dihedral angles are often extracted from protein databanks. nih.gov Following the generation of a diverse set of conformations, energy minimization is applied to relax the structures and find the nearest local energy minimum. researchgate.net This iterative process helps to identify the global minimum energy conformation and other low-energy, and therefore populated, conformational states. nih.gov
Compound Names
| Abbreviation | Full Name |
| This compound | H-p-Cl-Phe-c[D-Pen-Gly-Phe-D-Pen]-OH |
| Cpa | p-Chloro-phenylalanine |
| pen | Penicillamine (B1679230) |
| Gly | Glycine (B1666218) |
| Phe | Phenylalanine |
Identification and Characterization of Key Conformational Motifs (e.g., Beta-Turns, Beta-Hairpins) Relevant to Receptor Interaction
The three-dimensional structure of cyclic peptides like this compound is defined by specific folding patterns, or conformational motifs, which are crucial for molecular recognition by their biological targets. For this class of δ-opioid peptides, the key pharmacophoric elements essential for receptor interaction are the N-terminal amine and the aromatic side chains of the residues at positions 1 (Cpa) and 4 (Phe). acs.orgnih.govumich.edu The precise spatial arrangement of these groups, dictated by the peptide backbone's conformation, is fundamental to its biological activity.
Extensive conformational analysis of the parent compound DPDPE, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, has provided detailed insights into its structural motifs. acs.orgresearchgate.netcapes.gov.br While early studies proposed the presence of a beta-turn (β-turn), more recent and detailed examinations suggest a more complex picture. acs.orgnih.gov Combined NMR and energy calculation studies indicate that the most stable solution conformers of DPDPE feature a cyclic backbone structure where the Glycine residue at position 3 (Gly³) adopts a conformation similar to a gamma-turn (γ-turn). nih.gov In this arrangement, the Phenylalanine at position 4 (Phe⁴) assumes a conformation with torsion angles akin to those found in an alpha-helix. nih.gov
| Residue Position | Conformational Feature | Method of Determination | Reference |
| D-Pen² - Gly³ | Type IV β-turn (in linear form) | Molecular Dynamics | acs.org |
| Gly³ | γ-turn like conformation | NMR, Energy Calculations | nih.gov |
| Phe⁴ | α-helical torsion angles | NMR, Energy Calculations | nih.gov |
| D-Pen² - Gly³ - Phe⁴ | Backbone fold stabilized by disulfide bridge | NMR, X-ray Crystallography | acs.orgcapes.gov.br |
This table summarizes the key conformational motifs identified in the backbone of DPDPE, the parent compound of this compound.
Impact of the Cyclic Constraint on Peptide Backbone Flexibility and Ligand Pre-organization
Cyclization is a widely used strategy in peptide drug design to enhance stability, selectivity, and potency. In this compound, the cyclization is achieved via a disulfide bond between the two penicillamine residues, creating a 14-membered ring. This structural feature has a profound impact on the molecule's dynamics and its ability to interact with its receptor.
The primary effect of the cyclic constraint is a significant reduction in the conformational flexibility of the peptide backbone. nih.gov Molecular dynamics simulations comparing cyclic DPDPE with its linear, unbridged counterpart revealed that the cyclic form is approximately twice as rigid as the linear version. acs.org While the linear peptide is free to explore a wide range of conformations, the cyclic structure locks the backbone into a more defined and limited conformational space. acs.orgacs.org This rigidity is considered a crucial factor for the high receptor selectivity observed in compounds like DPDPE. mdpi.com
| Feature | Cyclic this compound (based on DPDPE) | Linear Analog (Acyclic DPDPE) | Reference |
| Backbone Flexibility | Rigid, conformationally constrained | Highly flexible (approx. 2x more than cyclic form) | acs.orgacs.org |
| Pre-organization | High degree of pre-organization for receptor binding | Low pre-organization, high entropic cost upon binding | mdpi.comnih.gov |
| Receptor Selectivity | High (due to defined conformation) | Lower (flexibility allows binding to multiple receptor subtypes) | nih.gov |
| Dominant Conformation | Defined turn structures stabilized by the cyclic scaffold | Tends to adopt turn-like structures, but with high conformational diversity | acs.orgnih.gov |
This table compares the structural and dynamic properties of the cyclic peptide versus its linear counterpart, highlighting the impact of the disulfide bridge constraint.
Opioid Receptor Binding Affinity and Subtype Selectivity Profiling of H Cpa C Pen Gly Phe Pen Oh
Comprehensive Radioligand Competition Binding Assays for Opioid Receptors
Radioligand binding assays are a fundamental tool in pharmacology, considered a gold standard for quantifying the affinity of a ligand for a receptor. umich.edu These assays utilize a radioactively labeled ligand (radioligand) that is known to bind to the target receptor with high affinity and specificity. nih.gov The primary format used to determine the binding affinity of an unlabeled compound, such as H-Cpa-c[pen-Gly-Phe-pen]OH, is the competition binding assay. umich.edunih.gov
In this experimental setup, a fixed concentration of a selective radioligand is incubated with a preparation of membranes from cells or tissues expressing the opioid receptor of interest. nih.gov This incubation is performed in the presence of increasing concentrations of the unlabeled test compound (the "competitor"). nih.gov The test compound competes with the radioligand for the same binding site on the receptor. nih.gov By measuring the decrease in radioactivity bound to the membranes as the concentration of the unlabeled competitor increases, a competition curve can be generated. nih.gov From this curve, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined. umich.edunih.gov This IC50 value is a measure of the compound's functional potency in the assay and can be converted to an equilibrium dissociation constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. researchgate.net
To ascertain the binding affinity of this compound for the mu opioid receptor, a competitive radioligand binding assay would be employed using membranes from tissues or cell lines expressing MOR. A highly selective MOR radioligand, such as [³H]DAMGO (H-Tyr-D-Ala-Gly-NMe-Phe-Gly-ol), is typically used. nih.govmdpi.com The assay would measure the ability of this compound to displace the bound [³H]DAMGO. The resulting data would yield an IC50 value, which is then used to calculate the Ki value, representing the affinity of this compound for the MOR.
Similarly, the binding characteristics at the delta opioid receptor are determined through a competitive assay using a DOR-selective radioligand. nih.gov A standard choice for this purpose is [³H]DPDPE (H-Tyr-c[D-Pen-Gly-Phe-D-Pen]OH). nih.govumich.edu The experiment would quantify the concentration-dependent displacement of [³H]DPDPE by this compound in a membrane preparation containing DOR. This allows for the determination of the IC50 and the subsequent calculation of the Ki value for the DOR, indicating the compound's affinity for this receptor subtype.
The affinity for the kappa opioid receptor is assessed using an analogous competitive binding assay. nih.gov For KOR, selective radioligands such as [³H]U69,593 are commonly utilized. The assay would measure the ability of this compound to compete with the radioligand for binding to KOR-expressing membranes. The analysis provides an IC50 value, from which the Ki for the KOR is calculated, completing the primary binding profile of the compound.
Comparative Analysis of Binding Affinities Across Multiple Opioid Receptor Subtypes
A comparative analysis of the binding affinities (Ki values) for this compound across the MOR, DOR, and KOR is essential for predicting its functional selectivity. By directly comparing the Ki values, a clear picture of the compound's binding preference emerges. For instance, a significantly lower Ki value for one receptor type relative to the others would suggest that the compound is selective for that receptor. Conversely, similar Ki values across two or all three receptors would indicate a mixed or non-selective binding profile. This comparison is crucial, as the distinct physiological and therapeutic effects of opioid ligands are mediated by their interaction with specific receptor subtypes. mdpi.com
Table 1: Illustrative Template for Opioid Receptor Binding Affinities of this compound
This table template illustrates how the binding affinity data (Ki), derived from radioligand competition binding assays, would be presented. The Ki value represents the inhibition constant for the compound at each receptor, with lower values indicating higher binding affinity.
| Compound | Mu Opioid Receptor (MOR) Ki [nM] | Delta Opioid Receptor (DOR) Ki [nM] | Kappa Opioid Receptor (KOR) Ki [nM] |
| This compound | Data to be determined | Data to be determined | Data to be determined |
Quantitative Assessment of Ligand Selectivity Ratios for MOR, DOR, and KOR
To provide a standardized measure of receptor preference, ligand selectivity ratios are calculated from the experimentally determined Ki values. mdpi.com These ratios quantify the degree to which a compound preferentially binds to one receptor subtype over another. The calculations are straightforward ratios of the Ki values:
DOR/MOR Selectivity Ratio = Ki (MOR) / Ki (DOR)
KOR/MOR Selectivity Ratio = Ki (MOR) / Ki (KOR)
KOR/DOR Selectivity Ratio = Ki (DOR) / Ki (KOR)
A ratio significantly greater than 1 indicates selectivity for the receptor in the denominator. For example, a DOR/MOR selectivity ratio of 100 would mean the compound has a 100-fold higher affinity for the DOR than for the MOR. These quantitative values are invaluable for classifying the compound and comparing its selectivity profile to that of reference ligands. mdpi.com
Table 2: Illustrative Template for Opioid Receptor Selectivity Ratios of this compound
This table template shows how the calculated selectivity ratios would be organized to provide a clear quantitative summary of the compound's receptor preference.
| Compound | DOR/MOR Selectivity | KOR/MOR Selectivity | KOR/DOR Selectivity |
| This compound | Ratio to be calculated | Ratio to be calculated | Ratio to be calculated |
Methodological Considerations and Data Analysis in Receptor Binding Studies
The reliability and accuracy of receptor binding data depend on careful methodological execution and appropriate data analysis. researchgate.net Radioligand binding assays are highly sensitive but require attention to several factors. nih.gov The choice of radioligand is critical; it must exhibit high affinity, low non-specific binding, and high specificity for the target receptor. nih.gov The tissue or cell preparation must contain a sufficient density of the receptor of interest (Bmax). researchgate.net
Experiments are typically conducted until the binding reaction reaches equilibrium. nih.gov Once equilibrium is attained, the receptor-bound radioligand must be separated from the unbound radioligand, commonly achieved through rapid filtration over glass fiber filters. umich.edu The radioactivity retained on the filters is then quantified using liquid scintillation counting.
Data analysis involves plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. researchgate.net Non-linear regression analysis is then applied to this sigmoidal curve to determine the IC50 value. researchgate.net The final step is the conversion of the IC50 to the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used in the assay. researchgate.net This rigorous process ensures that the resulting Ki values are reliable indicators of a compound's intrinsic affinity for the receptor, allowing for meaningful comparisons across different studies and compounds. researchgate.net
To proceed with generating the detailed scientific article on "this compound" as requested, it is necessary to first obtain specific data regarding its molecular pharmacology and functional efficacy. The initial searches did not yield information on this particular compound. Therefore, further focused searches are required to find relevant scientific literature that details the binding affinities, functional activities (such as EC50, IC50, Emax), and signaling pathways (G-protein vs. β-arrestin) of this compound. Without this foundational data, it is not possible to construct the scientifically accurate and data-rich article outlined in the instructions.
Following a comprehensive search for "this compound" and related terms in scientific databases, it has been determined that there is no publicly available research data specifically detailing the molecular pharmacology and functional efficacy of this compound. The provided outline requires in-depth, quantitative data (e.g., EC50, IC50, Emax values, and specific findings from functional bioassays) that is not present in the accessible scientific literature.
The search results did yield information on similar cyclic peptides, such as DPDPE, which are analogs of enkephalin and act as opioid receptor agonists. This indicates that this compound is likely a synthetic peptide designed to target G-protein coupled receptors, possibly the opioid receptors. However, without specific studies on this exact compound, any attempt to generate the requested article would be speculative and would not meet the requirement for scientifically accurate and detailed research findings.
Therefore, it is not possible to generate the requested article with the required level of detail and accuracy. The necessary data for each section and subsection of the provided outline for this compound does not appear to be published in the sources that were accessed.
Molecular Pharmacology and Functional Efficacy of H Cpa C Pen Gly Phe Pen Oh
Analysis of Allosteric Modulation and Cooperative Binding Phenomena within the Opioid Receptor System
Allosteric modulation and cooperative binding are crucial concepts in understanding the nuanced pharmacology of ligands interacting with G-protein coupled receptors (GPCRs), such as the opioid receptors. These phenomena describe how the binding of one ligand to a receptor can influence the binding or functional activity of another ligand at a different site on the same receptor.
Allosteric Modulation
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. These modulators can be classified as positive, negative, or neutral, depending on their effect on the orthosteric ligand's affinity and/or efficacy.
Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the orthosteric ligand.
Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the orthosteric ligand.
Neutral Allosteric Modulators (or Silent Allosteric Modulators): Bind to the allosteric site without affecting the orthosteric ligand's properties but can block the action of other allosteric modulators.
While no specific studies on the allosteric modulatory properties of "H-Cpa-c[pen-Gly-Phe-pen]OH" are available, research on other cyclic peptides at opioid receptors has begun to explore these complex interactions. For instance, certain synthetic cyclic peptides have been investigated for their potential to act as allosteric modulators at the kappa-opioid receptor.
Cooperative Binding Phenomena
Cooperative binding refers to the process where the binding of a ligand to one site on a multi-site receptor influences the binding of subsequent ligands to other sites on the same receptor. This can result in either an increase (positive cooperativity) or a decrease (negative cooperativity) in the affinity of the subsequent binding events.
In the context of the opioid receptor system, cooperative binding can occur between an orthosteric ligand and an allosteric modulator, or between two different orthosteric ligands if the receptor exists in an oligomeric form (dimer or higher-order complex).
Detailed Research Findings on Related Compounds
While direct data on "this compound" is absent, we can infer potential properties from studies on analogues. The substitution of the N-terminal amino acid in cyclic peptides like DPDPE can significantly alter their pharmacological profile, including their binding affinity, selectivity for different opioid receptor subtypes (μ, δ, κ), and functional efficacy.
The table below summarizes hypothetical binding affinities and functional efficacies for analogues of DPDPE where the N-terminal Tyrosine (Tyr) is substituted with other amino acids, illustrating how such modifications can impact receptor interactions. This is intended to provide a conceptual understanding of the structure-activity relationships that might be relevant for "this compound".
Table 1: Hypothetical Opioid Receptor Binding Affinities (Ki, nM) and Functional Efficacies (EC50, nM) of DPDPE Analogues
| Compound | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | δ-Opioid Receptor EC50 (nM) |
| DPDPE (Tyr) | 0.2 - 2 | >1000 | >1000 | 1 - 10 |
| Analogue A (Phe) | 5 - 15 | 500 - 1000 | >1000 | 20 - 50 |
| Analogue B (D-Ala) | 50 - 100 | >1000 | >1000 | >1000 (Antagonist) |
| Analogue C (Trp) | 1 - 5 | 100 - 200 | 500 - 1000 | 5 - 15 |
Note: The data in this table is illustrative and based on general trends observed in opioid peptide research. It does not represent actual experimental data for "this compound".
The functional consequence of such binding is often assessed through assays measuring G-protein activation (e.g., [³⁵S]GTPγS binding) or second messenger modulation (e.g., cAMP accumulation). A change in the N-terminal residue could potentially introduce allosteric modulatory properties or lead to cooperative binding effects, particularly if the new residue interacts with a secondary binding pocket on the receptor.
Further research into the specific properties of the "Cpa" residue and its impact on the conformation of the cyclic peptide backbone would be necessary to elucidate the precise nature of its interaction with the opioid receptor system and to determine if it engages in allosteric modulation or cooperative binding.
Structure Activity Relationship Sar Studies of H Cpa C Pen Gly Phe Pen Oh and Its Derivatives
Systematic Investigation of the N-Terminal Cpa Residue Modifications
The N-terminal residue of opioid peptides is a key pharmacophoric element, critical for receptor recognition. mdpi.com Modifications to this part of the molecule, specifically the (S)-4-carboxamidophenylalanine (Cpa) residue in H-Cpa-c[pen-Gly-Phe-pen]OH, have been shown to significantly influence the peptide's interaction with opioid receptors.
Direct Impact on Opioid Receptor Affinity and Subtype Selectivity
The substitution of the N-terminal tyrosine (Tyr) with bioisosteres like Cpa is a strategy employed to modulate the pharmacological profile of opioid peptides. nih.gov Cpa has been identified as an effective surrogate for Tyr, maintaining comparable binding and functional profiles at mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.gov
Research has shown that while Cpa is a well-performing Tyr surrogate, it exhibits a subtle preference for the δ-opioid receptor. nih.gov Further modifications to the phenyl ring of Cpa can fine-tune receptor affinity and selectivity. For instance, the introduction of 2,6-dimethyl groups to Cpa, forming (S)-4-carboxamido-2,6-dimethylphenylalanine (Cdp), enhances affinity for the μ-opioid receptor more than the Cpa analog. mdpi.comnih.gov This suggests that the steric bulk on the aromatic ring influences the orientation of the pharmacophore, thereby affecting receptor interaction. In contrast, replacing Tyr with amino acids containing negatively charged functional groups in place of the phenolic hydroxyl group leads to a loss of receptor affinity. nih.gov
The N-terminal acetylation of β-endorphin, a modification that neutralizes the N-terminal charge, eliminates the peptide's ability to bind to opioid receptors, highlighting the importance of the protonable amine for agonist activity. elyssabmargolis.com Conversely, removing the Nα-amino group or replacing it with other chemical moieties is a common strategy to convert opioid agonists into antagonists. mdpi.comnih.gov
Influence on the Agonist/Antagonist Pharmacological Profile
Modifications at the N-terminal Cpa residue can profoundly alter the pharmacological nature of the peptide, shifting its profile between agonist and antagonist activity. Subtle structural changes are often responsible for this switch. nih.gov A generalized and effective modification for converting an agonist to an antagonist is the deletion of the Nα-amino group or its replacement with groups like allyl or hydroxybenzyl. mdpi.comnih.gov These changes have similar effects across the three main opioid receptor subtypes. nih.gov
For example, substituting Tyr¹ with 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Dhp) has been shown to convert opioid agonist peptides into potent and selective antagonists. mdpi.com In the context of the TIPP peptide (H-Tyr-Tic-Phe-Phe-OH), a selective δ opioid antagonist, replacing Tyr¹ with various 4′-[N-(alkyl or aralkyl)carboxamido]phenylalanine analogues resulted in compounds with a range of efficacies at the δ receptor, from antagonism to partial and full agonism. nih.gov This demonstrates that modifications to the N-terminal aromatic residue can modulate the intrinsic activity of the peptide.
Elucidation of the Role of Amino Acids within the Cyclic Core (Gly, Phe)
The amino acids within the cyclic portion of this compound, namely Glycine (B1666218) (Gly) and Phenylalanine (Phe), play a crucial role in defining the peptide's conformation and, consequently, its biological activity.
Comprehensive Alanine (B10760859) Scan and Substitutional Analysis of Core Residues
Alanine scanning, a technique where individual amino acid residues are systematically replaced by alanine, has been instrumental in determining the contribution of each residue to the peptide's function. In a study involving an alanine scan of the truncated goby urotensin-II, it was found that replacing key residues like Trp, Lys, and Tyr was critical for maintaining biological activity. nih.gov While not directly on this compound, these findings highlight the general principle that core residues are often essential for receptor interaction.
In enkephalin analogs, the replacement of Gly at position 2 with D-Ala often reduces δ-opioid receptor selectivity by increasing μ-opioid receptor activity. mdpi.com The Phe residue at position 4 has been shown to be critical for δ-opioid receptor activity and selectivity. mdpi.com The removal of the Gly³ residue in DPDPE, leading to the analog JOM-13 (Tyr-c[DCys-Phe-DPen]-OH), resulted in a compound that retained good selectivity and affinity for the δ-opioid receptor, indicating that the Gly residue can be removed to create a more constrained and still active peptide. mdpi.com
Incorporation of Conformationally Constrained or Unnatural Amino Acids in the Cyclic Core
Introducing conformational constraints within the cyclic core is a well-established strategy to enhance receptor affinity, selectivity, and stability. nih.govnih.govfrontiersin.org This can be achieved by incorporating conformationally restricted or unnatural amino acids.
The substitution of Phe³ with a sterically hindered Phe residue has been shown to improve μ-opioid receptor affinities while abolishing δ-opioid receptor affinities, suggesting that the spatial arrangement and conformational restriction of this residue are significant for μ-opioid receptor activity. nih.gov In the case of JOM-13, the replacement of Phe³ with dehydrophenylalanine (ΔPhe) was used to probe the conformational requirements of the δ-opioid receptor. umich.edu Theoretical calculations predicted that the (Z)ΔPhe analog could easily superimpose with the proposed binding conformer, while the (E)ΔPhe analog could not. umich.edu Subsequent synthesis and binding assays confirmed these predictions, with the (Z)ΔPhe analog showing similar δ-receptor binding affinity to JOM-13 and the (E)ΔPhe analog binding less avidly. umich.edu This provides strong support for a δ-pharmacophore model where the Phe³ side chain must adopt a specific conformation (χ1 = -60°). umich.edu
Stereochemical Investigations: D- vs. L-Amino Acid Substitutions, Particularly for Penicillamine (B1679230) and Phenylalanine
The stereochemistry of the amino acid residues, particularly the use of D- versus L-isomers, is a critical determinant of the pharmacological properties of cyclic opioid peptides. nih.govpnas.orgbiopharmaspec.com
The substitution of L-amino acids with their D-counterparts can lead to increased resistance to proteolysis, thereby enhancing the peptide's stability and half-life in plasma. biopharmaspec.com Beyond stability, stereochemical changes can dramatically alter receptor selectivity and intrinsic activity. nih.govpnas.org
In enkephalin analogs, the introduction of D-Penicillamine (D-Pen) at positions 2 and 5, as seen in DPDPE ([D-Pen², D-Pen⁵]enkephalin), leads to highly improved specificity for δ-opioid receptors. nih.gov The use of D-amino acids can induce specific conformational preferences that are favored by a particular receptor subtype.
A D-scan analysis, where each amino acid in the cyclic portion of a peptide is replaced by its D-isomer, has been used to evaluate the importance of the spatial orientation of side chains for receptor interaction. nih.gov For the urotensin-II related peptide (URP), D-isomer substitution of Phe³, Lys⁵, and Tyr⁶ led to reduced binding affinity and contractile activity, confirming the crucial role of the native L-configuration of these residues for receptor recognition. nih.gov
Effects of Exocyclic Modifications on the Overall Pharmacological Profile
The pharmacological profile of this compound and related cyclic pentapeptides is highly sensitive to modifications of the exocyclic N-terminal amino acid residue. This position, typically occupied by Tyrosine (Tyr) or its analogue p-chlorophenylalanine (Cpa), is a critical component of the opioid pharmacophore, and alterations to its structure can profoundly impact receptor affinity, selectivity, and intrinsic activity.
Key modifications have focused on the N-terminal amino group, the phenolic hydroxyl group (in Tyr-containing analogues), and the aromatic ring. N-methylation of the exocyclic amino acid has been explored as a strategy to restrict conformation and improve stability. researchgate.net This modification can influence the ligand's ability to adopt the necessary conformation for an induced fit at the receptor. researchgate.net While N-methylation can be beneficial, in some cases it has led to a partial loss of activity compared to the parent peptides. researchgate.net
A widely studied modification involves the substitution of the exocyclic Tyr with 2',6'-dimethyltyrosine (Dmt). This change has been shown to increase the affinity for the mu-opioid receptor (MOR). mdpi.comsemanticscholar.org Further research has involved more radical alterations to the exocyclic residue, demonstrating that it is possible to convert potent opioid agonists into antagonists. The replacement of Tyr¹ with non-natural amino acids that lack the N-terminal amino group and substitute the phenolic hydroxyl with other functionalities has yielded potent antagonists. researchgate.net For instance, replacing Tyr¹ with 3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid (Dcp) in a related cyclic peptide resulted in a potent µ-opioid antagonist. researchgate.net Similarly, the introduction of (2S)-2-methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid [(2S)-Mdcp] has also produced antagonists, with one analogue showing subnanomolar delta antagonist activity and exceptional delta selectivity. researchgate.net These findings underscore the critical role of the exocyclic residue's N-terminus and aromatic substitution in determining whether the compound will act as an agonist or an antagonist at opioid receptors.
| Exocyclic Modification | Parent Compound Class | Key Pharmacological Effect | Reference |
|---|---|---|---|
| N-methylation | Cyclic Opioid Peptides | Restricts conformation; can enhance affinity but sometimes leads to partial loss of activity. | researchgate.net |
| Substitution with Dmt (2',6'-dimethyltyrosine) | Tyr-c[D-Lys-Phe-Phe-Asp]NH₂ | Increased affinity for the mu-opioid receptor (MOR). | mdpi.comsemanticscholar.org |
| Substitution with Dcp (3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid) | Cyclic Enkephalin Analogue | Converts agonist into a potent µ-opioid antagonist. | researchgate.net |
| Substitution with (2S)-Mdcp ((2S)-2-methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid) | Cyclic Enkephalin Analogue | Resulted in a potent and highly selective δ-opioid antagonist. | researchgate.net |
Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models
The development of formal Quantitative Structure-Activity Relationship (QSAR) models for this compound and its derivatives involves integrating experimental data with computational studies to correlate physicochemical properties with biological activity. While comprehensive multi-parameter QSAR equations are not extensively published for this specific molecule, the foundational work involving molecular modeling, conformational analysis, and simulation provides the basis for such models.
Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in rationalizing the observed biological activities of related cyclic opioid peptides. mdpi.comsemanticscholar.org These studies investigate how structural changes, such as the inversion of a stereocenter or the introduction of a β-amino acid, affect receptor affinity. mdpi.comsemanticscholar.org For example, simulations have helped explain a significant loss of affinity by identifying fewer hydrogen bonds and instability of the crucial ionic interaction with receptor residues like Asp147 in inactive isomers. mdpi.comsemanticscholar.org
The process of building a QSAR model relies on the correlation of structural descriptors with biological endpoints. For this class of peptides, key descriptors emerge from conformational analysis of conformationally constrained analogues. umich.eduumich.edu By comparing the low-energy conformations of various active and inactive analogues, researchers can identify the specific spatial arrangement of pharmacophoric elements required for binding. This correlation between conformational properties and receptor affinity is a cornerstone of 3D-QSAR. Studies have used techniques like analyzing electrostatic potential (ESP) maps to understand binding interactions, finding that predicted interactions correlate well with relative biological activities. acs.org These computational methods serve to validate the structural hypotheses that underpin QSAR and guide the design of new, more potent, and selective ligands.
| Computational Method | Application in SAR/QSAR Development | Key Insights | Reference |
|---|---|---|---|
| Molecular Docking & Molecular Dynamics (MD) | Rationalize biological activity of new analogues. | Explains differences in affinity based on hydrogen bonding and stability of ligand-receptor interactions. | mdpi.comsemanticscholar.org |
| Conformational Analysis | Identify bioactive conformations by studying conformationally restricted analogues. | Reduces the number of possible binding conformations to a few candidates, forming the basis for pharmacophore models. | umich.edu |
| Electrostatic Potential (ESP) Map Analysis | Study interactions within the receptor binding pocket. | Predicted electrostatic interactions correlated well with relative biological activities. | acs.org |
| Comparison of Constrained Analogues | Verify and refine models of the receptor-bound conformation. | Identifies spatial overlap of functionally important groups across different selective ligands. | umich.edunih.gov |
Refinement and Elucidation of Pharmacophore Models for Opioid Receptor Recognition
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with its biological target. For this compound and related cyclic opioid peptides, extensive research has led to a well-defined pharmacophore model for opioid receptor recognition, particularly for the delta-opioid receptor (DOR). umich.eduumich.edunih.gov
The development of this model was achieved through a hierarchical approach, starting with the identification of key structural elements from structure-activity relationship studies of endogenous peptides like enkephalins. umich.edunih.gov The crucial pharmacophoric elements for this class of ligands are (1) the tyramine (B21549) moiety provided by the exocyclic Tyr or Cpa residue, which includes a positively charged N-terminal amine and an aromatic ring, and (2) a second aromatic ring, provided by the Phe residue within the cyclic structure. umich.edunih.govscielo.org.mx The constrained cyclic backbone serves as a scaffold to hold these key pharmacophoric groups in a specific spatial orientation conducive to receptor binding. nih.gov
Refinement of the pharmacophore model has been achieved by synthesizing and analyzing a series of conformationally restricted analogues. umich.edu By comparing the structures of highly selective ligands like DPDPE (Tyr-c[D-Pen-Gly-Phe-D-Pen]OH) with other constrained peptides, researchers identified a candidate delta-bound conformer that allows for the spatial overlap of these critical functional groups. umich.edunih.gov This refined model also revealed that while both agonists and antagonists share similar arrangements of their pharmacophoric elements, the orientation of the second aromatic ring (the Phe side chain) differs between them, occupying similar regions of space but with distinct orientations. umich.edunih.gov This subtle difference in the pharmacophore is believed to be a key determinant of whether a ligand activates the receptor (agonism) or simply binds to it without activation (antagonism). The resulting models provide a structural rationale for receptor selectivity and are used in virtual screening to identify novel opioid ligands. acs.org
| Pharmacophoric Element | Structural Origin | Role in Receptor Recognition | Reference |
|---|---|---|---|
| Positively Charged Amine | N-terminus of exocyclic Cpa residue | Forms a critical salt bridge interaction with an acidic residue (e.g., Asp) in the receptor binding pocket. | umich.edunih.gov |
| Aromatic Ring 1 (Tyramine moiety) | Side chain of exocyclic Cpa residue | Engages in hydrophobic/aromatic interactions within the receptor. | umich.edunih.gov |
| Aromatic Ring 2 | Side chain of endocyclic Phe residue | Engages a second hydrophobic/aromatic pocket; its specific orientation differentiates agonists from antagonists. | umich.edunih.gov |
| Constrained Cyclic Scaffold | -c[pen-Gly-Phe-pen]- | Limits conformational flexibility, presenting the pharmacophoric elements in the optimal bioactive conformation. | umich.edunih.gov |
Enzymatic Stability and Proteolytic Degradation Pathways of H Cpa C Pen Gly Phe Pen Oh
Assessment of Metabolic Stability in Diverse Biological Milieus (e.g., plasma, liver homogenates, cell-based assays)
Peptides are subject to degradation by a multitude of enzymes present in the gastrointestinal tract, blood, liver, and other tissues. uq.edu.au For instance, cyclic peptides, in general, show markedly improved stability compared to their linear counterparts. nih.govnih.gov Studies on cyclic pentapeptides containing fluorinated amino acids demonstrated remarkable resistance to degradation, with less than 7% of the peptide being broken down after 90 minutes of incubation in rat brain homogenate, a stark contrast to the almost complete digestion of the linear parent peptide. rsc.org Similarly, modifications to the N-terminus of other cyclic peptides have been shown to increase their half-life in mouse plasma to over 72 hours. nih.gov The stability of oxytocin, a peptide with a disulfide bridge, was significantly higher in a human colon model compared to its linear version, underscoring the protective effect of cyclization. nih.gov
The stability of H-Cpa-c[pen-Gly-Phe-pen]OH would be assessed using similar methodologies. The peptide would be incubated in human or rat plasma, as well as liver or brain homogenates, at 37°C. mdpi.comnih.gov Samples would be taken at various time points, and the amount of intact peptide remaining would be quantified using techniques like High-Performance Liquid Chromatography (HPLC). rsc.orgresearchgate.net This allows for the calculation of the peptide's half-life (t½) in these biological environments. Based on the data from analogous compounds, it is expected that this compound, by virtue of its cyclic structure, possesses significant enzymatic stability.
Table 1: Illustrative Metabolic Stability of Related Cyclic Peptides in Biological Media
This table presents data for analogous compounds to illustrate the typical stability of this peptide class, as specific data for this compound is not available.
| Compound/Analog | Biological Medium | Half-Life / % Remaining | Reference |
|---|---|---|---|
| Cyclic Chemerin Peptide (7T, free N-terminus) | Blood Plasma | Fully degraded after 60 min | researchgate.net |
| Cyclic Chemerin Peptide (8T, D-Tyr N-terminus) | Blood Plasma | Stable for 24 h | researchgate.net |
| Cyclic Peptide APY-d2 (Acetylated N-terminus) | Mouse Plasma | ~72 h | nih.gov |
| Cyclic Peptide 11 (C-terminal amide) | Human Plasma | > 24 h | rsc.org |
| Cyclic Pentapeptides (fluorinated) | Rat Brain Homogenate | >93% intact after 90 min | rsc.org |
| Native Oxytocin (cyclic) | Human Colon Model | ~70% remaining after 1.5 h | nih.gov |
Identification of Specific Proteolytic Enzymes Responsible for Peptide Degradation
The degradation of this compound is mediated by proteolytic enzymes, or proteases, which cleave peptide bonds. stanford.edu The specific enzymes responsible for its breakdown can be predicted based on its amino acid sequence and structure.
Aminopeptidases : These are exopeptidases that cleave the peptide bond at the N-terminus. The free N-terminal amino group of the p-Chlorophenylalanine (Cpa) residue makes the peptide a potential substrate for aminopeptidases, which are abundant in plasma and various tissues. nih.govnih.gov This is often a primary pathway for the degradation of peptides with an unprotected N-terminus. creative-peptides.com
Endopeptidases : These enzymes, such as trypsin and chymotrypsin, cleave peptide bonds within the amino acid chain. beilstein-journals.org The Phenylalanine (Phe) residue within the cyclic structure of this compound presents a potential cleavage site for chymotrypsin-like enzymes, which show a preference for cleaving after large hydrophobic or aromatic residues. However, the conformational rigidity imposed by the cyclic structure, specifically the disulfide bridge, sterically hinders the access of endopeptidases to these internal bonds, significantly reducing the likelihood of such cleavage. nih.govbiosynth.com
Carboxypeptidases : These exopeptidases catalyze the hydrolysis of the C-terminal peptide bond. The free carboxyl group (-OH) of the C-terminal Penicillamine (B1679230) (pen) residue renders the molecule susceptible to attack by carboxypeptidases like Carboxypeptidase A. uq.edu.au
Characterization of Key Peptide Fragments and Metabolic Products
The process of proteolytic degradation results in the formation of smaller peptide fragments and individual amino acids. The identification of these metabolites is crucial for understanding the metabolic fate of the parent compound. While specific degradation products of this compound have not been detailed, they can be predicted from the likely cleavage sites.
N-terminal Cleavage : Action by aminopeptidases would release the p-Chlorophenylalanine residue, resulting in the formation of the cyclic core, c[pen-Gly-Phe-pen]OH.
C-terminal Cleavage : Degradation by carboxypeptidases would lead to the removal of the C-terminal Penicillamine.
Ring Opening : In the less likely event of endopeptidic cleavage at the Gly-Phe bond, the cyclic structure would be opened, yielding a linear peptide. Further degradation of this linear fragment would then proceed rapidly.
Disulfide Bond Reduction : The disulfide bridge between the two penicillamine residues can be reduced by enzymes like thioredoxin or by reducing agents such as glutathione, present in the cellular environment. monash.edumetwarebio.com This would also result in a linearized, and thus more vulnerable, peptide.
The characterization of these fragments is typically achieved through advanced analytical techniques. A combination of High-Performance Liquid Chromatography (HPLC) to separate the metabolites, followed by tandem mass spectrometry (MS/MS) to determine their mass and sequence, is the standard approach. researchgate.net
Advanced Strategies Employed to Enhance Enzymatic Resistance
To overcome the inherent instability of peptides, several rational design strategies are employed to create analogs with enhanced resistance to proteolytic degradation. The structure of this compound already incorporates some of these features and can be further optimized.
One of the most effective strategies to confer proteolytic resistance is the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers. biosynth.com Proteases exhibit high stereospecificity and are generally unable to recognize or cleave peptide bonds involving D-amino acids. biorxiv.orgexplorationpub.com The parent compound for many similar cyclic peptides, DPDPE, contains D-Penicillamine, a feature that contributes significantly to its stability. nih.govnih.gov Replacing the Glycine (B1666218) residue, which is conformationally flexible, with a D-amino acid like D-Alanine or D-Serine is a proven method to further enhance stability without necessarily compromising biological activity. nih.govresearchgate.net
The termini of linear or partially exposed peptides are particularly vulnerable to exopeptidases.
N-Terminal Modification : The free amino group at the N-terminus is a prime target for aminopeptidases. Modifying this terminus, for example by acetylation (adding an acetyl group), can block this degradation pathway and dramatically increase the peptide's half-life in plasma. nih.govnih.govcreative-peptides.com Substitution of the N-terminal L-amino acid with a D-amino acid or a β-amino acid can also confer significant metabolic stability. researchgate.net
C-Terminal Modification : The C-terminal carboxyl group is susceptible to cleavage by carboxypeptidases. A common and effective modification is C-terminal amidation, which replaces the carboxyl group (-COOH) with an amide group (-CONH2). This removes the negative charge and renders the peptide resistant to most carboxypeptidases, often enhancing stability and biological activity. rsc.orgcreative-peptides.comjpt.com
Cyclization is a cornerstone of modern peptide drug design for enhancing stability. nih.govbiosynth.commdpi.com The disulfide bond between the two Penicillamine residues in this compound creates a macrocyclic structure. This cyclization imparts several key advantages:
Conformational Rigidity : The cyclic structure reduces the peptide's flexibility, locking it into a more defined conformation. Proteases often require a flexible substrate that can fit into their active site; a rigid peptide is a much poorer substrate. nih.govacs.org
Steric Shielding : The ring structure sterically shields the internal amide bonds (like the Gly-Phe bond) from the catalytic sites of endopeptidases. uq.edu.au
Entropy Effects : By reducing the conformational freedom of the unfolded state, disulfide bonds entropically stabilize the native, folded structure, making it more resistant to denaturation and degradation. monash.eduoatext.com
Studies have consistently shown that cyclic peptides possess significantly longer plasma half-lives and greater resistance to enzymatic degradation compared to their linear counterparts. nih.govrsc.org This structural element is therefore fundamental to the design of this compound as a stable therapeutic candidate.
Academic Applications and Future Research Trajectories in Peptide Science
H-Cpa-c[pen-Gly-Phe-pen]OH as an Indispensable Pharmacological Tool for Opioid Receptor Subtype Differentiation and Characterization
The existence of multiple opioid receptor subtypes (μ, δ, and κ) necessitates the development of highly selective ligands to dissect their individual physiological and pathological roles. This compound, as a derivative of the potent and highly δ-selective DPDPE, is an exemplary pharmacological tool for this purpose. The parent compound, DPDPE, is a cornerstone for studying the δ-opioid receptor (DOR) due to its high selectivity. mdpi.comnih.gov
The substitution of the N-terminal Tyrosine with Chlorophenylalanine (Cpa) creates a novel probe to refine our understanding of DOR pharmacology. Research on other opioid peptides where Tyr was replaced by a modified phenylalanine residue, such as 4-carboxamidophenylalanine (also abbreviated as Cpa in some literature), has shown that such changes can preserve or even enhance selectivity for the δ-receptor over the μ-receptor. nih.gov By comparing the binding profile of this compound to that of DPDPE and other subtype-selective ligands, researchers can:
Characterize δ-Receptor Binding Pockets: The replacement of Tyr's hydroxyl group with a chloro-substituent alters the electronic and steric profile of the pharmacophore. This allows for a precise probing of the amino acid residues that form the binding pocket of the δ-receptor, revealing the specific interactions that govern high-affinity binding and selectivity.
Differentiate Receptor Subtypes: In comparative binding assays, the affinity of this compound for μ-, δ-, and κ-receptors can be quantified. A high selectivity ratio for the δ-receptor would establish it as a valuable tool for experiments aimed at isolating δ-receptor mediated effects from those of other opioid receptors.
Investigate Putative Receptor Sub-classes: Evidence suggests the existence of δ-receptor subtypes (δ₁ and δ₂). The use of a diverse array of selective ligands, including structurally unique ones like this Cpa-analog, is critical for the pharmacological validation and characterization of these putative subtypes. nih.gov
Contributions to the Fundamental Understanding of Opioid Receptor Ligand Recognition and Activation Mechanisms
The interaction between a ligand and its receptor is a dynamic process involving precise molecular recognition. The study of this compound contributes significantly to understanding these fundamental mechanisms. For decades, the phenolic hydroxyl group of the N-terminal Tyr residue in opioid peptides was considered indispensable for high-affinity binding and agonist activity. nih.gov
The development and analysis of analogs like this compound challenge and refine this dogma. Studies involving the substitution of Tyr with other residues, such as 4-carboxamidophenylalanine, have demonstrated that this phenolic group is not an absolute requirement, as these analogs can retain high affinity and potency. nih.govnih.gov This finding forces a re-evaluation of the "pharmacophore" model for opioid peptides.
The specific contributions from studying a Cpa-containing analog include:
Dissecting Key Interactions: The Cpa residue provides a unique chemical probe. Unlike Tyr, it cannot act as a hydrogen bond donor via a hydroxyl group. Its ability (or inability) to bind effectively helps to clarify the precise role of hydrogen bonding versus other forces (like aromatic or hydrophobic interactions) between the ligand's N-terminal "message" portion and the receptor. mdpi.com
Elucidating Activation Switches: The subtle structural change from a Tyr to a Cpa can shift a ligand's functional activity, potentially altering its efficacy from a full agonist to a partial agonist or even an antagonist. nih.gov Analyzing these shifts with functional assays (e.g., [³⁵S]GTPγS binding) provides clues about the conformational changes in the receptor that are required for G-protein coupling and signal transduction.
Mapping the Ligand-Receptor Complex: Data from such analogs are used to build and validate computational models of the ligand docked into the receptor. By understanding how a chloro-substituted phenyl ring orients itself within the binding site compared to a hydroxylated one, a more accurate three-dimensional picture of the ligand-receptor complex emerges. scielo.org.mx
Principles for Rational Design of Next-Generation Peptidomimetics with Enhanced Selectivity and Efficacy
The ultimate goal of structure-activity relationship (SAR) studies is to establish principles for the rational design of new molecules with improved therapeutic properties. nih.gov this compound is not just a tool for basic research; it is a building block in the knowledge base required for designing next-generation peptidomimetics.
Key design principles derived from studying such analogs include:
The Power of Conformational Constraint: The cyclic structure, enforced by the penicillamine (B1679230) disulfide bridge, drastically limits the peptide's conformational freedom. This pre-organizes the peptide into a shape that is favorable for binding to a specific receptor subtype, thereby enhancing selectivity and potency. nih.gov This principle is fundamental to modern peptidomimetic design.
Bioisosteric Replacement: The substitution of Tyr with Cpa is an example of bioisosteric replacement, where one functional group is replaced by another with similar steric or electronic properties to improve a molecule's characteristics without losing desired biological activity. nih.gov The success of Cpa as a Tyr surrogate demonstrates that the key recognition element is an aromatic ring with a specific electronic character at position 1, rather than strictly a phenol. This opens up a vast chemical space for designing new ligands with altered properties, such as improved metabolic stability or bioavailability. mdpi.com
Tuning Functionality through Subtle Modification: The study of a library of analogs, where the N-terminal residue is systematically modified (e.g., Tyr -> Phe -> Cpa -> aminophenylalanine), allows for the fine-tuning of receptor selectivity and functional efficacy. This systematic approach provides a roadmap for designing future molecules that might be, for example, biased agonists that preferentially activate one signaling pathway over another. mdpi.commdpi.com
Methodological Advancements in Peptide Synthesis, Conformational Analysis, and Receptor Biology Stemming from this Research
The investigation of novel compounds like this compound drives methodological advancements across several scientific disciplines.
| Research Area | Methodological Advancements |
| Peptide Synthesis | The creation of this analog relies on and refines established techniques like solid-phase peptide synthesis (SPPS) for linear chain assembly, followed by high-dilution solution-phase oxidation to form the cyclic disulfide bridge between the penicillamine residues. nih.govresearchgate.net Each new, complex peptide synthesized pushes the boundaries of protecting group strategies and purification techniques like preparative HPLC. |
| Conformational Analysis | Determining the 3D structure of such a constrained peptide is crucial. This drives the application and development of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. scielo.org.mx These methods are used to define the peptide's backbone and side-chain orientations, which are directly correlated with its biological activity. |
| Receptor Biology | The use of novel, highly selective ligands advances the techniques used to study receptors. These peptides are employed in sophisticated assays, such as competitive radioligand binding to determine affinity (Ki) and [³⁵S]GTPγS functional assays to measure agonist efficacy (EC₅₀ and Eₘₐₓ). nih.govnih.gov The application of these assays to new chemical entities validates and expands their utility. |
Potential for Derivatization into Molecular Probes for In Vitro Biochemical Studies
A key application of a selective peptide ligand is its use as a scaffold for creating molecular probes for biochemical research. This compound is an excellent candidate for such derivatization, specifically for in vitro applications rather than clinical imaging.
Radiolabeling for Receptor Autoradiography: The peptide can be radiolabeled to create a tracer for visualizing receptor distribution in tissue sections. While direct iodination of Chlorophenylalanine is not standard, one of the aromatic rings (Cpa or the Phe at position 4) could be tritiated (incorporating ³H). Alternatively, a precursor molecule could be synthesized with a Tyr or other phenol-containing residue that can be readily labeled with radioactive iodine (¹²⁵I) before being converted to the final compound. nih.gov Such radiolabeled probes are invaluable for autoradiography, a technique that produces high-resolution maps of receptor densities in different brain regions.
Fluorescent Labeling: A fluorescent tag could be attached to the peptide, typically at the N-terminus or a suitable side chain. This creates a probe for use in fluorescence microscopy or flow cytometry to visualize receptor localization and trafficking in cultured cells.
Affinity Chromatography: The peptide could be immobilized on a solid support matrix. This "affinity column" could then be used to purify opioid receptors from complex protein mixtures, a critical step in the biochemical characterization of the receptor protein itself.
These molecular probes, derived from the this compound scaffold, are essential tools that enable a deeper investigation into the molecular and cellular biology of opioid receptors.
Compound Reference Table
| Abbreviation / Name | Full Name |
| This compound | H-Chlorophenylalanine-cyclo[Penicillamine-Glycine-Phenylalanine-Penicillamine]-OH |
| DPDPE | H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH (Tyr-cyclo[D-Penicillamine-Glycine-Phenylalanine-D-Penicillamine]-OH) |
| Tyr | Tyrosine |
| Cpa | Chlorophenylalanine or 4-Carboxamidophenylalanine |
| Pen | Penicillamine |
| Gly | Glycine (B1666218) |
| Phe | Phenylalanine |
| TIPP | H-Tyr-Tic-Phe-Phe-OH (Tyr-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-Phe-Phe-OH) |
| [³⁵S]GTPγS | Guanosine 5'-O-[gamma-thio]triphosphate, radiolabeled with Sulfur-35 |
Q & A
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer : Use a fragment-based approach:
- Core Modifications : Substitute Gly/Phe with non-natural amino acids (e.g., D-amino acids) to assess conformational impact.
- SAR Matrix : Quantify bioactivity (IC₅₀, Ki) and correlate with computed descriptors (logP, polar surface area). Apply QSAR models (Random Forest, SVM) to prioritize analogs for synthesis .
Data Analysis & Interpretation
Q. Which statistical methods are appropriate for analyzing dose-response data in this compound pharmacological assays?
- Methodological Answer : Non-linear regression (GraphPad Prism) for sigmoidal curve fitting (log[inhibitor] vs. response). Report 95% confidence intervals for IC₅₀/EC₅₀. For non-parametric data, use Mann-Whitney U tests with Bonferroni correction. Replicate experiments (n ≥ 3) to ensure power (>0.8) .
Q. How should researchers handle missing data in high-throughput screening (HTS) of H-Cpa-c[pen-Gly-Phe-phe]OH libraries?
- Methodological Answer : Apply multiple imputation (MI) for randomly missing data or use machine learning (k-nearest neighbors) for pattern-based gaps. Exclude systematic missing data (e.g., instrument failure) and document attrition rates. Validate imputation accuracy via synthetic datasets .
Hypothesis Development & Validation
Q. What frameworks guide hypothesis formulation for this compound mechanism-of-action studies?
Q. How can researchers validate the specificity of this compound for its purported target?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
